1-(3,4-Difluorophenyl)-2-phenylethanone NMR and IR spectral data analysis
1-(3,4-Difluorophenyl)-2-phenylethanone NMR and IR spectral data analysis
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3,4-Difluorophenyl)-2-phenylethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data for the compound 1-(3,4-Difluorophenyl)-2-phenylethanone. As a deoxybenzoin derivative, this molecule contains key structural features—a diaryl ketone, a methylene bridge, and a difluorinated aromatic ring—that give rise to a distinct and interpretable spectroscopic signature. This document is intended for researchers, chemists, and drug development professionals, offering a foundational framework for the structural elucidation and verification of this compound and its analogs. The guide synthesizes data from established spectroscopic principles and related molecules to present a robust predictive analysis, complete with detailed experimental protocols and data interpretation strategies.
Introduction and Molecular Structure
1-(3,4-Difluorophenyl)-2-phenylethanone belongs to the deoxybenzoin class of compounds, which are characterized by a 1,2-diaryl-ethanone skeleton.[1] These structures are valuable intermediates in the synthesis of various organic molecules, including isoflavones and other biologically active compounds.[2] The structural integrity and purity of such intermediates are critical for the success of subsequent synthetic steps. Therefore, a thorough characterization using modern spectroscopic techniques is essential.
The molecule consists of a phenyl group and a 3,4-difluorophenyl group connected by an ethanone bridge. The presence of the carbonyl group, the two distinct aromatic systems, and the fluorine atoms provides a rich set of spectroscopic handles for analysis.
Caption: Molecular structure with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[3] For 1-(3,4-Difluorophenyl)-2-phenylethanone, the most prominent features are the carbonyl (C=O) stretch, C-F stretches, and absorptions related to the aromatic rings.
Expected IR Absorption Bands
The analysis of the IR spectrum focuses on the diagnostic region (>1500 cm⁻¹), where characteristic functional group vibrations occur.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale and Commentary |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | These absorptions appear just above 3000 cm⁻¹, characteristic of sp² C-H bonds in aromatic systems.[3] |
| Aliphatic C-H Stretch | 2950 - 2850 | Weak | Corresponds to the symmetric and asymmetric stretching of the methylene (-CH₂-) bridge protons. |
| Carbonyl (C=O) Stretch | ~1690 | Strong, Sharp | This is the most intense and diagnostic peak. In simple aliphatic ketones, the C=O stretch is near 1715 cm⁻¹.[4] However, conjugation with the adjacent 3,4-difluorophenyl ring delocalizes electron density, weakening the C=O bond and lowering the stretching frequency to the 1685-1690 cm⁻¹ range.[5][6] |
| Aromatic C=C Stretch | 1600, 1585, 1515, 1450 | Medium-Strong | Aromatic rings exhibit a series of characteristic skeletal vibrations. The exact positions can be influenced by substitution patterns. |
| C-F Stretch | 1280 - 1150 | Strong | Aryl-fluorine bonds produce very strong, characteristic absorption bands in the fingerprint region. The presence of multiple strong bands in this area is a key indicator of a fluorinated aromatic compound. |
| Aromatic C-H Bend | 900 - 675 | Medium-Strong | Out-of-plane bending vibrations are sensitive to the ring substitution pattern. A monosubstituted phenyl ring typically shows strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. The 1,2,4-trisubstituted difluorophenyl ring will have a characteristic band around 890-800 cm⁻¹. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.
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Sample Application: Place a small amount (1-2 mg) of the solid 1-(3,4-Difluorophenyl)-2-phenylethanone sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The instrument software will automatically perform a background subtraction and Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[7] For 1-(3,4-Difluorophenyl)-2-phenylethanone, both ¹H and ¹³C NMR are indispensable, with the latter being particularly informative due to carbon-fluorine (C-F) coupling.
¹H NMR Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum can be divided into three distinct regions corresponding to the different proton environments.
| Assignment (Atom No.) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Commentary |
| H2, H6 | ~7.9 - 7.7 | Multiplet (ddd or ddd) | 1H | These protons are ortho to the carbonyl group, which is strongly electron-withdrawing. This deshielding effect shifts their resonance significantly downfield. The multiplicity will be complex due to coupling with H5 and both fluorine atoms. |
| H5 | ~7.3 - 7.2 | Multiplet | 1H | This proton is situated between the two fluorine atoms and will show coupling to H2, H6, and both F atoms, resulting in a complex multiplet. |
| H2'/H6' | ~7.25 | d or m | 2H | Protons on the unsubstituted phenyl ring, ortho to the methylene group. |
| H3'/H4'/H5' | ~7.4 - 7.3 | m | 3H | Meta and para protons of the unsubstituted phenyl ring. These often overlap into a complex multiplet.[8] |
| Hα (Methylene) | ~4.25 | s | 2H | These two protons are on the carbon alpha to the carbonyl group. In many deoxybenzoin systems, this signal appears as a sharp singlet.[1][9] The electron-withdrawing nature of both the carbonyl and the adjacent phenyl ring places this signal in the 4.2-4.3 ppm range. |
Causality Behind Predictions:
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Deshielding by Carbonyl: Protons on the aromatic ring attached to the carbonyl (H2, H6) are shifted downfield due to the anisotropic and electron-withdrawing effects of the C=O group.
-
Fluorine Coupling: The protons on the difluorophenyl ring (H2, H5, H6) will exhibit coupling to the nearby ¹⁹F nuclei. This H-F coupling (typically 2-10 Hz over 3-4 bonds) will further split these signals, leading to complex multiplets rather than simple doublets or triplets.
¹³C NMR Analysis (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is exceptionally diagnostic due to the presence of large, predictable C-F coupling constants. Standard ¹³C NMR experiments decouple protons but not fluorine, so C-F splitting is readily observed.[10][11]
| Assignment (Atom No.) | Predicted Shift (δ, ppm) | Multiplicity (due to C-F) | Predicted J-Coupling (Hz) | Rationale and Commentary |
| C=O | ~195 | t or dd | ³JCF ≈ 4-6 | The carbonyl carbon is significantly deshielded. It will likely show a small coupling to both fluorine atoms three bonds away. The chemical shift for aromatic ketones is typically in the 190-200 ppm range.[6] |
| C3 | ~155 | dd | ¹JCF ≈ 255, ²JCF ≈ 15 | This carbon is directly bonded to one fluorine atom (large ¹J coupling) and two bonds from the other (smaller ²J coupling), resulting in a doublet of doublets. |
| C4 | ~152 | dd | ¹JCF ≈ 255, ²JCF ≈ 15 | Similar to C3, this carbon is directly bonded to a fluorine atom and adjacent to the other, leading to a doublet of doublets with large ¹J coupling. |
| C1' | ~134 | s | - | Quaternary carbon of the unsubstituted phenyl ring. |
| C2'/C6' | ~129.5 | s | - | Aromatic CH carbons. |
| C3'/C5' | ~128.8 | s | - | Aromatic CH carbons. |
| C4' | ~127.5 | s | - | Aromatic CH carbon. |
| C1 | ~130 | t or dd | ²JCF ≈ 4-6 | The quaternary carbon to which the carbonyl is attached. It is two bonds away from F at C3 and three bonds from F at C4, leading to small couplings. |
| C5 | ~125 | d | ³JCF ≈ 7 | This carbon is three bonds away from the fluorine at C4. |
| C2 | ~118 | d | ²JCF ≈ 18 | This carbon is two bonds away from the fluorine at C3. |
| C6 | ~117 | d | ²JCF ≈ 18 | This carbon is two bonds away from the fluorine at C4. |
| Cα | ~45 | s | - | The methylene carbon, typically found around 45-50 ppm in deoxybenzoin derivatives.[9] |
Expertise Insight: The Power of C-F Coupling The magnitude of the carbon-fluorine coupling constant (JCF) is highly dependent on the number of bonds separating the two nuclei.
-
¹JCF (one bond): Very large, typically 240-280 Hz. This is an unmistakable signal.
-
²JCF (two bonds): Smaller, around 15-25 Hz.
-
³JCF (three bonds): Generally 5-10 Hz. This predictable pattern is one of the most powerful tools for confirming the substitution pattern of fluorinated aromatic compounds.[12][13] The presence of two distinct signals around 150-155 ppm, both split into doublet of doublets with a large J value (~250 Hz), would be definitive proof of the 3,4-difluoro substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a trace amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[7]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument include a 30-45° pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Use the same sample and shims.
-
Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).
-
Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 512 to 2048) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ solvent peak at 77.16 ppm.
Integrated Spectroscopic Confirmation Workflow
Structural elucidation is most powerful when data from multiple techniques are integrated. The following workflow represents a self-validating system for confirming the identity of 1-(3,4-Difluorophenyl)-2-phenylethanone.
Caption: Workflow for spectroscopic structure confirmation.
This integrated approach ensures a high degree of confidence. The IR spectrum provides rapid confirmation of the key functional groups, while the detailed ¹H and ¹³C NMR spectra, especially the unique C-F coupling patterns, provide unambiguous confirmation of the complete molecular architecture.
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